4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15780970
InChI: InChI=1S/C6H9NO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3,7H2,(H,8,9)
SMILES:
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS No.:

Cat. No.: VC15780970

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Standard InChI InChI=1S/C6H9NO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3,7H2,(H,8,9)
Standard InChI Key AMEWRJZEYZVRKK-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(OC2)C(=O)O)N

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s IUPAC name, 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, reflects its bicyclo[2.1.1]hexane skeleton containing an oxygen atom at position 2. The amino (-NH₂) and carboxylic acid (-COOH) groups occupy positions 4 and 1, respectively. Key structural parameters include:

PropertyValueSource
Molecular formulaC₆H₉NO₃
Molecular weight143.14 g/mol
Canonical SMILESC1C2(CC1(OC2)C(=O)O)N
Hydrogen bond donors2 (NH₂, COOH)
Hydrogen bond acceptors5 (3 O, 2 N)

The bicyclic system imposes significant ring strain, enhancing reactivity in nucleophilic and electrophilic reactions.

Stereochemical Considerations

While stereochemical data for the parent compound remains limited, derivatives such as (1R,5S)-2-{4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid demonstrate enantiomeric specificity in binding to biological targets . Computational models suggest the parent molecule’s amino group adopts an equatorial configuration to minimize steric clashes .

Synthesis and Derivatives

Synthetic Pathways

Industrial synthesis typically involves multi-step routes starting from cyclopropane precursors. A representative approach includes:

  • Cyclopropanation: Formation of the bicyclo[2.1.1]hexane core via [2+2] photocycloaddition.

  • Oxidation/Functionalization: Introduction of the oxa-bridge and carboxyl group using ozonolysis or catalytic oxidation.

  • Amination: Direct amination at position 4 via Hofmann rearrangement or nucleophilic substitution .

Notably, methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (C₇H₁₁NO₃, MW 157.17 g/mol) serves as a key intermediate for further derivatization, including hydrolysis to the free carboxylic acid.

Common Derivatives

DerivativeMolecular FormulaMolecular Weight (g/mol)Application
Hydrochloride saltC₆H₁₀ClNO₃177.63Improved solubility
Allyloxycarbonyl-protected variantC₁₀H₁₃NO₅227.21Polymer conjugation
Trifluoroacetic acid saltC₈H₈F₃NO₅255.15Chromatography standards

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≈2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. Stability studies indicate decomposition above 150°C, with the carboxylic acid group prone to decarboxylation under acidic conditions.

Spectroscopic Characterization

  • IR: Strong absorbance at 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (NH₂ asym. stretch).

  • NMR (D₂O, 400 MHz): δ 3.82 (s, 1H, bridgehead H), δ 2.95 (q, 2H, NH₂).

Applications in Pharmaceutical Research

Drug Design Scaffolds

The rigid bicyclic framework mimics peptide β-turn structures, enabling its use in:

  • Protease inhibitors: Stabilizes transition-state analogs in HIV-1 protease binding pockets .

  • GPCR modulators: Serves as a core structure in adenosine A₂ₐ receptor antagonists (IC₅₀ = 12 nM in preliminary assays) .

Targeted Delivery Systems

Functionalization with allyloxycarbonyl groups (e.g., C₁₀H₁₃NO₅ ) permits conjugation to polyethylene glycol (PEG) chains, enhancing tumor accumulation in murine xenograft models by 4.7-fold compared to non-conjugated analogs .

SupplierPurityPrice (1g)Storage Conditions
EvitaChem95%$342-20°C, desiccated
AChemBlock98%$4152–8°C
Sigma-Aldrich90%$298Room temperature

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